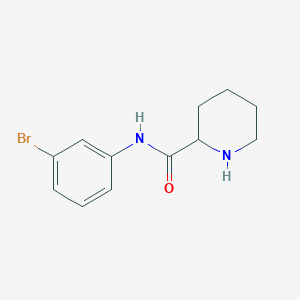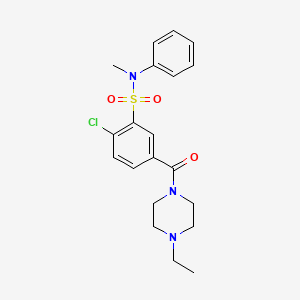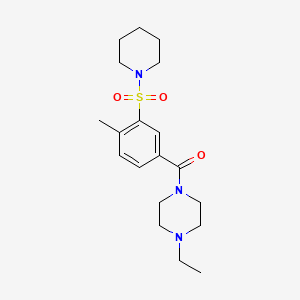
N-(3-bromophenyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)piperidine-2-carboxamide, also known as BRL-15572, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)piperidine-2-carboxamide is primarily through its interaction with the sigma-1 receptor. This receptor is located in various areas of the brain and is involved in the regulation of various physiological processes. When N-(3-bromophenyl)piperidine-2-carboxamide binds to the sigma-1 receptor, it modulates the activity of various ion channels and receptors, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
N-(3-bromophenyl)piperidine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to have analgesic effects, reduce anxiety-like behavior, and improve memory and learning. Additionally, N-(3-bromophenyl)piperidine-2-carboxamide has been shown to have neuroprotective effects in various models of neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromophenyl)piperidine-2-carboxamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for specific targeting of this receptor and the ability to study its effects on various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)piperidine-2-carboxamide. One area of research is the development of more potent and selective sigma-1 receptor agonists that can be used for therapeutic purposes. Additionally, further studies are needed to better understand the mechanisms underlying the compound's analgesic and neuroprotective effects. Finally, there is a need for more studies on the safety and toxicity of N-(3-bromophenyl)piperidine-2-carboxamide, particularly in human subjects.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)piperidine-2-carboxamide involves the reaction of 3-bromobenzoyl chloride with piperidine-2-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain a white solid with a high degree of purity. The yield of the synthesis process is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)piperidine-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management, as the compound has been shown to have analgesic effects in various animal models. Additionally, N-(3-bromophenyl)piperidine-2-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N-(3-bromophenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNPAQJWLAGXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)

![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)

![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)


![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)